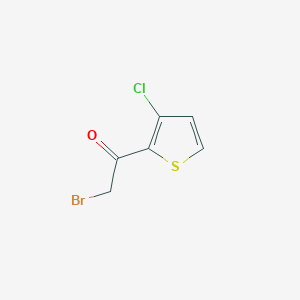
2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone is a chemical compound with the molecular formula C8H8BrClOS . It has an average mass of 267.570 Da and a monoisotopic mass of 265.916779 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a chlorine atom attached to different carbon atoms in the molecule . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 296.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.6±3.0 kJ/mol and a flash point of 133.1±23.2 °C . The compound has a molar refractivity of 56.5±0.3 cm3 .Scientific Research Applications
Synthesis and Characterization
2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone has been utilized in the synthesis of α-Bromo chalcones containing a 2-thiene ring. These compounds are prepared through the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination with bromine and selective dehydrobromination with triethylamine at room temperature, showcasing its role in complex synthetic pathways (Budak & Ceylan, 2009).
Chemical Reactivity and Halogenation
The compound is instrumental in studies exploring the halogenation of α,β-unsaturated carbonyl compounds. Using mixtures of OXONE® and hydrobromic acid or hydrochloric acid, bromine or chlorine solutions are obtained. The halogenated compounds are then prepared by adding hydrobromic acid or hydrochloric acid to the mix of α,β-unsaturated carbonyl compounds and OXONE® in dichloromethane, followed by treatment with triethylamine, yielding moderate to good results (Kim & Park, 2004).
Computational Studies and Chemical Reactions
In-depth computational studies have been conducted to investigate the nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanones, including this compound. These studies involve extensive Density Functional Theory (DFT) calculations, analyzing various chemical species involved in the reactions. The research provides valuable insights into the molecular structures and reactivity of these compounds (Erdogan & Erdoğan, 2019).
properties
IUPAC Name |
2-bromo-1-(3-chlorothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWBQPMDLULMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2651592.png)
![N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651593.png)
![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2651595.png)
![N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2651596.png)
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2651597.png)
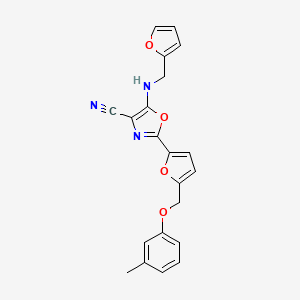
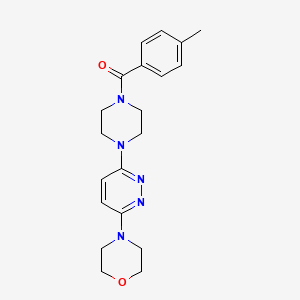
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)
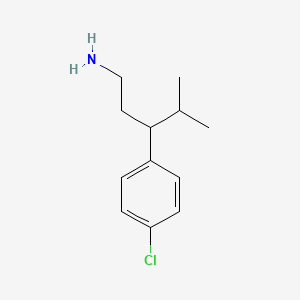
![3-(2-chlorobenzyl)-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2651608.png)
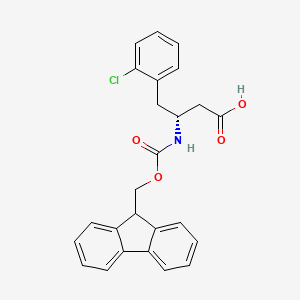
![2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2651610.png)

